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Compound of Interest

Compound Name:
2-(N'-hydroxycarbamimidoyl)-N-

phenylacetamide

CAS No.: 61239-31-4

Cat. No.: B3054588

Get Quote

Executive Summary & Strategic Rationale
The N-phenylacetamide motif (acetanilide) provides a robust hydrogen-bonding donor/acceptor

system essential for binding within protein active sites. However, traditional derivatization is

often limited by the poor solubility of the core and harsh reaction conditions.

Why Click Chemistry?

Bioisosterism: The resulting 1,2,3-triazole ring mimics the trans-amide bond of the N-

phenylacetamide, maintaining geometry while improving metabolic stability against

proteases/amidases.

Solubility Engineering: Triazoles increase the polarity and water solubility of the lipophilic

phenylacetamide core.

Modular Assembly: Enables the "stitching" of the N-phenylacetamide warhead to bulky E3

ligase ligands (for PROTACs) or fluorophores without protecting groups.
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Precursor Synthesis: Creating the "Clickable"
Scaffold
Before the click reaction, the N-phenylacetamide must be functionalized with an azide or

alkyne.[1]

Protocol A: Synthesis of 2-Azido-N-phenylacetamides
Target: To create an electrophilic "click" partner from an aniline precursor.

Reagents:

Substituted Aniline[1]

Chloroacetyl chloride[1][2]

Sodium Azide (

)

Solvents: Glacial Acetic Acid, DMSO or DMF

Step-by-Step Methodology:

Chloroacetylation:

Dissolve aniline (10 mmol) in glacial acetic acid (20 mL).

Add chloroacetyl chloride (15 mmol) dropwise at 0°C.

Critical Step: Stir at room temperature for 30 min, then add saturated sodium acetate

solution. The product (2-chloro-N-phenylacetamide) precipitates.[1] Filter and dry.[1][3]

Quality Control: Check melting point and

NMR (distinct singlet at

4.0-4.2 ppm for
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).

Azidation (Nucleophilic Substitution):

Dissolve the chloro-intermediate (5 mmol) in DMSO (10 mL).

Safety Warning: Add

(7.5 mmol) cautiously. maintain temperature < 60°C to prevent azide decomposition.

Stir for 4 hours. Pour into ice water to precipitate the 2-azido-N-phenylacetamide.

Validation: IR Spectrum appearance of strong azide stretch at

.

Protocol B: O-Propargylation of Phenolic Acetamides
(Paracetamol Type)
Target: To create a nucleophilic "click" partner from 4-hydroxyacetanilide (Paracetamol).

Dissolve 4-hydroxyacetanilide (10 mmol) in anhydrous DMF.

Add

(15 mmol) and Propargyl Bromide (12 mmol).

Stir at 80°C for 6 hours.

Workup: Pour into water, extract with EtOAc.

Result:O-propargyl-paracetamol, ready for click conjugation.

Core Application: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol details the generation of a 1,2,3-triazole linked library.[1][4][5] We utilize a Cu(I)-

stabilizing ligand system to prevent oxidation and ensure reaction completion in aqueous

media.
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Experimental Workflow Diagram
The following diagram illustrates the convergent synthesis logic.

Aniline Precursor Chloroacetylation
(Cl-CH2-COCl) 2-Chloro-N-phenylacetamide Azidation

(NaN3 / DMSO)
2-Azido-N-phenylacetamide

(Click Partner A)

CuAAC Reaction
(CuSO4 / NaAsc / t-BuOH)

  +  

Functional Alkyne
(e.g., Fluorophore, Drug)

1,2,3-Triazole Linked
N-Phenylacetamide

  Yield > 90%  

Click to download full resolution via product page

Caption: Convergent synthesis workflow for generating triazole-linked N-phenylacetamide

libraries.

Detailed Protocol: CuAAC for Library Generation
Reagents:

Azide: 2-azido-N-phenylacetamide derivative (1.0 equiv)[1][2]

Alkyne: Terminal alkyne (1.1 equiv)

Catalyst:

(5 mol%)

Reductant: Sodium Ascorbate (10 mol%)

Solvent: t-Butanol / Water (1:1 v/v)[4][6]

Procedure:

Dissolution: In a scintillation vial, suspend the Azide and Alkyne in the t-BuOH/Water mixture.

If the N-phenylacetamide is highly lipophilic, add 10% THF to ensure homogeneity.
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Catalyst Addition: Add the Sodium Ascorbate solution (freshly prepared in water) followed

immediately by the

solution. The mixture should turn bright yellow/orange (characteristic of Cu(I)).

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

Self-Validation: Monitor by TLC.[1][6][7] The azide spot (usually higher

) will disappear.

Workup (Green Chemistry): Dilute the reaction with ice-cold water. The triazole product

typically precipitates as a solid. Filter and wash with water to remove copper salts.

Note: No column chromatography is usually required for this step, making it ideal for high-

throughput screening.

Application Data: Anticancer & PROTAC Activity
The 1,2,3-triazole ring acts as a pharmacophore, enhancing the cytotoxicity of the N-

phenylacetamide core.

Table 1: Comparative Bioactivity of Click-Derived N-
Phenylacetamides
Data aggregated from recent screenings against human cancer cell lines.
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Compound
ID

R-Group
(Alkyne
Origin)

Linker Type Cell Line IC50 (µM)
Mechanism
of Action

NP-Tri-1
Phenyl-

morpholine

Methyl-

Triazole

MCF-7

(Breast)
18.2

Apoptosis

Induction

NP-Tri-2
Phosphonate

ester

Methyl-

Triazole

HT-1080

(Fibro)
15.1

G0/G1 Cell

Cycle Arrest

APAP-Tri-5a Propyl-nitrate
O-Propargyl

ether
A-549 (Lung) 25.0

NO-releasing

/ Anti-

inflammatory

Ref (Dox) N/A N/A HT-1080 2.5
DNA

Intercalation

Advanced Application: PROTAC Linker Design
In PROTAC development, the N-phenylacetamide often serves as the binder for a specific

protein of interest (POI), while the click reaction constructs the linker to the E3 ligase (e.g.,

Cereblon or VHL).

Logic Flow:

Warhead: N-phenylacetamide (binds POI).

Click Handle: Propargyl ether attached to the phenyl ring.

Linker: PEG-Azide chain.

E3 Ligand: Thalidomide derivative.
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Click Junction
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N-Phenylacetamide
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 Alkyne-Azide
Cycloaddition

PEG Linker

Thalidomide
(Cereblon Binder)
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Caption: Structural logic of a PROTAC molecule assembled via click chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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